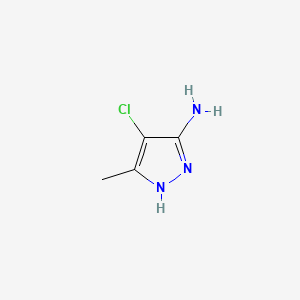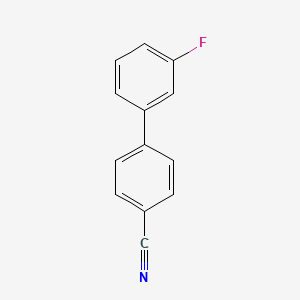
5,7-Dimethyl-1-indanon
Übersicht
Beschreibung
5,7-Dimethyl-1-indanone is a chemical compound belonging to the indanone family. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility . The structure of 5,7-Dimethyl-1-indanone consists of an indanone core with two methyl groups attached at the 5th and 7th positions, making it a unique derivative with specific properties and applications.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Mode of Action
1-indanones are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects
Biochemical Pathways
1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As mentioned earlier, 1-indanones are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemische Analyse
Biochemical Properties
5,7-Dimethyl-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines such as adrenaline and noradrenaline . These interactions can influence various physiological responses, including heart rate and blood pressure regulation.
Cellular Effects
The effects of 5,7-Dimethyl-1-indanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can affect cell signaling pathways such as the Wnt/β-catenin and Hedgehog signaling pathways, which are crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1-indanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the abnormal elongation of cystic epithelial cilia by promoting tubulin polymerization and down-regulating the expression of anterograde transport motor proteins . These actions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1-indanone can change over time Studies have shown that this compound is relatively stable under standard laboratory conditionsIn vitro and in vivo studies have indicated that prolonged exposure to 5,7-Dimethyl-1-indanone can lead to sustained biological activities, such as continued inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1-indanone vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,7-Dimethyl-1-indanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of catecholamines by interacting with adrenergic receptors . Additionally, it can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive molecules.
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-1-indanone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1-indanone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with adrenergic receptors on cell membranes suggests its localization in membrane-bound compartments . This localization is essential for its role in modulating cell signaling pathways and physiological responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1-indanone can be achieved through various methods. One effective method involves the cyclization of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100°C for 2 hours, yielding 5,7-dimethoxy-1-indanone in excellent yield . This compound can then be demethylated to obtain 5,7-Dimethyl-1-indanone.
Industrial Production Methods: Industrial production of 5,7-Dimethyl-1-indanone typically involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
1-Indanone: The parent compound of the indanone family, widely used in organic synthesis.
5,7-Dimethoxy-1-indanone: A precursor to 5,7-Dimethyl-1-indanone, with methoxy groups instead of methyl groups.
Indane-1,3-dione: Another indanone derivative with applications in medicinal chemistry and organic electronics.
Uniqueness: 5,7-Dimethyl-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5,7-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHUHPRFMGJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334894 | |
| Record name | 5,7-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6682-69-5 | |
| Record name | 5,7-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)

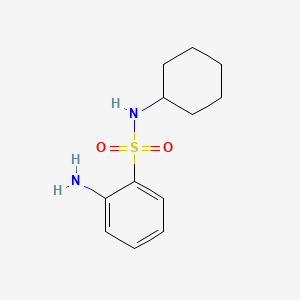

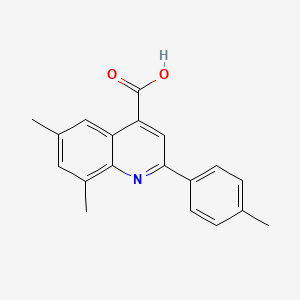
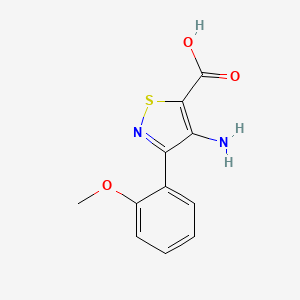

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)


![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)
